3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include substituted anilines and various sulfur-containing reagents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acid or base catalysts
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of such compounds may involve:
- Batch or continuous flow reactors
- Optimization of reaction conditions to maximize yield and purity
- Purification techniques such as crystallization, distillation, or chromatography
Chemical Reactions Analysis
Types of Reactions
- Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction reactions can convert sulfoxides back to sulfides.
- Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the triazino-benzoxazepine core.
Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution reagents: Halogens, alkylating agents
Major Products
- Sulfoxides and sulfones from oxidation
- Modified aromatic rings from substitution reactions
Scientific Research Applications
Chemistry
- Catalysis: The compound may serve as a ligand in catalytic reactions.
- Material Science: Potential use in the development of novel materials with unique properties.
Biology
- Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity: Possible use as an antimicrobial agent against various pathogens.
Medicine
- Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
- Therapeutic Agents: Potential applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
- Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
- Agriculture: Potential applications in developing agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine may involve:
- Molecular Targets: Binding to specific proteins or enzymes, altering their function.
- Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- Triazino-benzoxazepines: Other compounds in this class with similar structures.
- Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
- Structural Features: Unique combination of triazino and benzoxazepine rings with methylsulfanyl groups.
- Biological Activity: Distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H16N4OS2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-methylsulfanyl-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C18H16N4OS2/c1-24-12-9-7-11(8-10-12)16-19-14-6-4-3-5-13(14)15-17(23-16)20-18(25-2)22-21-15/h3-10,16,19H,1-2H3 |
InChI Key |
OVJPIGPCBMVMBS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.